(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide
Description
(E)-N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a benzothiazole-derived acrylamide featuring a 5,6-dimethyl-substituted benzothiazole core and a 3-nitrophenylacrylamide side chain. This compound’s unique substituents—methyl groups on the benzothiazole and a nitro group on the phenyl ring—distinguish it from analogs. This article provides a detailed comparison with structurally similar compounds, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
(E)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-8-15-16(9-12(11)2)25-18(19-15)20-17(22)7-6-13-4-3-5-14(10-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJANFYZAKRFX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Benzothiazole Modifications
The target compound’s 5,6-dimethylbenzothiazole core differentiates it from analogs:
- Compound 3g (): Features a 5,6-dimethylbenzothiazole but with a piperazine-acetamide side chain.
- Compound 14 (): Contains a 5,6-methylenedioxybenzothiazole, altering electronic properties compared to methyl groups .
- BZTcin3 (): Retains the benzothiazole core but substitutes the 3-nitrophenyl group with 4-methoxyphenyl, impacting electron density .
Acrylamide Side Chain Variations
The 3-nitrophenylacrylamide moiety is critical:
- Compound 6h (): Replaces benzothiazole with 4-methylbenzylamine but retains the 3-nitrophenyl group, demonstrating the nitro group’s role in π-π stacking .
- Compound 9b (): Substitutes 3-nitrophenyl with 4-methoxyphenyl, reducing electron-withdrawing effects .
Physicochemical Properties
Table 1: Key Physicochemical Data
Key Observations :
- The absence of a benzothiazole core in 6h correlates with a lower melting point (~131–133°C) compared to benzothiazole-containing analogs like BZTcin3 (229–234°C), suggesting increased rigidity and intermolecular interactions in the latter .
- Methoxy groups (e.g., BZTcin3 ) may enhance solubility compared to nitro groups due to reduced polarity.
Anticancer Potential
Antioxidant Activity
Neuroprotective Potential
- Compound 7 (): A nitrophenylacrylamide analog exhibited anti-neuroinflammatory activity, highlighting the nitro group’s role in targeting inflammatory pathways .
Q & A
Q. What are the key synthetic pathways for synthesizing (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide, and what parameters are critical for optimizing yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Structure Formation : Condensation of 5,6-dimethylbenzo[d]thiazol-2-amine with acryloyl chloride derivatives under basic conditions (e.g., triethylamine in DMF or ethanol) .
Coupling Reactions : Michael addition or nucleophilic acyl substitution to introduce the 3-nitrophenyl group. Temperature control (60–80°C) and pH monitoring (neutral to slightly basic) are critical to avoid side reactions .
Purification : Recrystallization (using acetone or CH₂Cl₂) or column chromatography (ethyl acetate/hexane) achieves >95% purity .
Critical Parameters :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Confirms regiochemistry and E-configuration via coupling constants (e.g., J = 15.8 Hz for trans-acrylamide protons) .
- IR Spectroscopy : Identifies acrylamide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 381.1 g/mol) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
Q. What are the thermal stability and solubility profiles of this compound, and how are they determined?
Methodological Answer:
- Thermal Stability : Analyzed via TGA/DSC, showing decomposition >250°C, indicating suitability for high-temperature applications .
- Solubility :
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s biological activity compared to other derivatives?
Methodological Answer:
- SAR Studies : The 3-nitro group enhances electron-withdrawing effects, increasing binding affinity to kinases (e.g., VEGFR-2) by 3-fold compared to 4-nitro analogs .
- Mechanistic Insight : Nitro groups stabilize charge-transfer interactions in enzyme active sites, validated via mutagenesis assays .
- Contradictions : Some studies report reduced activity in hypoxic conditions due to nitroreductase-mediated inactivation, requiring optimization of in vitro assay oxygen levels .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%) .
- Dose-Response Curves : EC₅₀ values vary (e.g., 2–10 µM) depending on exposure duration; 48-hour incubations are recommended for stable metabolites .
- Meta-Analysis : Cross-reference data from kinase inhibition (e.g., CDK7 IC₅₀ = 0.8 µM ) and apoptosis assays (e.g., caspase-3 activation at 5 µM ).
Q. How can computational methods predict target interactions and optimize derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to VEGFR-2 (PDB: 4ASD), showing H-bonds with Asp1046 and π-π stacking with nitroaryl .
- MD Simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å, validating the E-configuration’s role in target engagement .
- QSAR Models : Nitro group’s Hammett constant (σₘ = 1.43) correlates with logP (2.8) and bioavailability (70%) .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
Methodological Answer:
Q. Key Research Gaps Identified :
Limited data on metabolite identification (e.g., nitro reduction products).
Need for isoform selectivity studies (e.g., CDK7 vs. CDK9 inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
